3-aminopyridine-4-sulfonamide hydrochloride
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Overview
Description
3-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position and a sulfonamide group at the fourth position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopyridine-4-sulfonamide hydrochloride typically involves the introduction of the sulfonamide group onto the pyridine ring. One common method is the reaction of 3-aminopyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the sulfonamide derivative. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
3-Aminopyridine-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on biological pathways are still under investigation, but it is believed to influence neurotransmitter release and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Similar structure but with the amino group at the second position.
4-Aminopyridine: The amino group is at the fourth position, and it is known for its use in treating multiple sclerosis.
3-Methyl-4-aminopyridine: A derivative with a methyl group at the third position, showing different pharmacological properties.
Uniqueness
3-Aminopyridine-4-sulfonamide hydrochloride is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its solubility in water, due to the hydrochloride salt form, also makes it more suitable for certain applications compared to its analogues.
Properties
CAS No. |
2253629-58-0 |
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Molecular Formula |
C5H8ClN3O2S |
Molecular Weight |
209.66 g/mol |
IUPAC Name |
3-aminopyridine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-3-8-2-1-5(4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
InChI Key |
WYSOZKZEXZHMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)N.Cl |
Purity |
0 |
Origin of Product |
United States |
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